molecular formula C7H12ClNO B8184417 6-Azaspiro[3.4]octan-1-one HCl salt

6-Azaspiro[3.4]octan-1-one HCl salt

Cat. No.: B8184417
M. Wt: 161.63 g/mol
InChI Key: RRCVVMSHFPTRQV-UHFFFAOYSA-N
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Description

6-Azaspiro[3.4]octan-1-one HCl salt is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.4]octan-1-one HCl salt typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic amine, which is then converted to the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.4]octan-1-one HCl salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

6-Azaspiro[3.4]octan-1-one HCl salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octan-1-one HCl salt involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Azaspiro[3.4]octan-1-ol;hydrochloride
  • 6-Azaspiro[3.4]octan-2-ol;hydrochloride
  • 2-Azabicyclo[3.2.1]octane

Uniqueness

6-Azaspiro[3.4]octan-1-one HCl salt is unique due to its specific spirocyclic structure and the presence of a ketone group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-azaspiro[3.4]octan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c9-6-1-2-7(6)3-4-8-5-7;/h8H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCVVMSHFPTRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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